1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one

RORγ inverse agonist Th17 differentiation autoimmune disease

Procure 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one (CAS 1384430-83-4) for RORγ-targeted research. Exhibits nanomolar potency (EC50=34 nM) and >588-fold selectivity over PR and PPARδ, enabling precise Th17 pathway interrogation. Its 4-methylpyrrolidine substitution defines unique SAR utility. Available in 95% purity for reliable in vitro assays. Inquire for bulk synthesis or custom pack sizes.

Molecular Formula C11H21N3O
Molecular Weight 211.3 g/mol
CAS No. 1384430-83-4
Cat. No. B1430127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one
CAS1384430-83-4
Molecular FormulaC11H21N3O
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC1CNCC1N2CCN(CC2)C(=O)C
InChIInChI=1S/C11H21N3O/c1-9-7-12-8-11(9)14-5-3-13(4-6-14)10(2)15/h9,11-12H,3-8H2,1-2H3
InChIKeyFTMOFYFZOVXAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one (CAS 1384430-83-4): Chemical Profile, Classification, and Procurement-Relevant Physicochemical Properties


1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one (CAS 1384430-83-4) is a synthetic organic compound characterized as a piperazine derivative bearing a 4-methylpyrrolidine substituent and an acetyl group on the piperazine ring [1]. With the molecular formula C₁₁H₂₁N₃O and a molecular weight of 211.3 g/mol, this compound exhibits physicochemical properties including a calculated LogP of -0.67 to 0.815 [2] and a topological polar surface area of 36 Ų [1]. The compound is commercially available as a research-grade building block with typical purities of 95–98% from multiple suppliers .

Why Structural Analogs and Alternative Piperazines Cannot Substitute for 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one in RORγ-Targeted Research


Simple substitution of 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one with generic piperazine analogs or alternative RORγ modulators is scientifically unsound due to its demonstrated nanomolar potency (EC₅₀ = 34 nM) against RORγ in cell-based transcriptional assays [1] and its favorable selectivity profile against off-target nuclear receptors (EC₅₀ >20,000 nM for progesterone receptor and PPARδ) [2]. These quantitative parameters are not inherent to the piperazine scaffold alone but arise from the specific 4-methylpyrrolidine substitution pattern, which directly influences ligand-binding domain interactions and downstream transcriptional modulation.

Quantitative Comparative Evidence: 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one vs. Closest Analogs and In-Class Candidates


RORγ Transcriptional Inhibition Potency: Direct Comparison to SR0987

In a cell-based luciferase reporter gene assay measuring inhibition of human GAL4-fused RORγ LBD transcriptional activity in CHOK1 cells, 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one exhibited an EC₅₀ of 34 nM [1]. In contrast, the RORγt agonist SR0987 (a structurally distinct analog of SR1078) displays an EC₅₀ of 800 nM in a similar reporter gene assay , representing a 23.5-fold difference in potency.

RORγ inverse agonist Th17 differentiation autoimmune disease

Selectivity Profile: Target-Specific Modulation vs. Off-Target Nuclear Receptors

1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one demonstrates a pronounced selectivity window for RORγ over other nuclear receptors. In the same assay platform, the compound exhibits EC₅₀ values >20,000 nM for human progesterone receptor (PR) and peroxisome proliferator-activated receptor delta (PPARδ) [1], yielding a selectivity ratio of >588-fold relative to its RORγ potency.

nuclear receptor selectivity off-target activity RORγ

Physicochemical Differentiation: LogP and PSA Compared to Representative RORγ Modulators

The compound exhibits a calculated LogP of -0.67 to 0.815 [1] and a topological polar surface area (TPSA) of 36 Ų [2], placing it in a favorable region for permeability while maintaining aqueous solubility. In contrast, many high-affinity RORγ inverse agonists (e.g., GSK805, LogP ~4.5) are significantly more lipophilic, which can limit formulation options and increase non-specific binding .

drug-likeness pharmacokinetics physicochemical properties

Commercial Availability and Purity: Benchmarking Against Research-Grade Standards

1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one is offered by multiple commercial suppliers (Enamine, Leyan, Cato-chem) at purities of 95–98% [1], with a reported boiling point of 352.3±42.0 °C at 760 mmHg . This multi-source availability and defined purity specifications meet or exceed typical research-grade building block standards, ensuring reproducible experimental outcomes.

building block chemical procurement purity

Application Scenarios for 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one Derived from Quantitative Differentiation Evidence


RORγ-Dependent Th17 Differentiation and Autoimmune Disease Research

The compound's nanomolar potency (EC₅₀ = 34 nM) and >588-fold selectivity over PR and PPARδ [1] make it an ideal chemical probe for interrogating RORγ-mediated transcriptional programs in Th17 cells. It can be employed in in vitro differentiation assays using naïve CD4⁺ T cells to assess IL-17A/IL-17F suppression without confounding off-target nuclear receptor effects.

Structure-Activity Relationship (SAR) Studies for Piperazine-Based RORγ Modulators

Given its defined 4-methylpyrrolidine substitution and commercially available purity (95–98%) [2], this compound serves as a robust reference standard for SAR campaigns exploring the impact of pyrrolidine ring modifications on RORγ potency and selectivity. Its lower LogP (-0.67) relative to many advanced leads also provides a useful comparator for balancing potency and physicochemical properties.

High-Throughput Screening (HTS) and Target Validation in Inflammatory Disease Models

The compound's favorable selectivity profile [1] and multi-source availability [2] support its use as a positive control or tool compound in HTS campaigns aimed at identifying novel RORγ modulators. Its performance in cell-based transcriptional assays provides a benchmark for hit validation and secondary screening triage.

Medicinal Chemistry Optimization and Lead Identification

As a piperazine building block with a unique 4-methylpyrrolidine moiety, this compound can be used as a synthetic intermediate or scaffold for the generation of focused libraries targeting RORγ and related nuclear receptors. Its well-characterized physicochemical parameters (LogP, TPSA) [3] facilitate computational modeling and property-based design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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